molecular formula C13H17N5O4 B1437122 2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine CAS No. 477205-38-2

2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine

Numéro de catalogue: B1437122
Numéro CAS: 477205-38-2
Poids moléculaire: 307.31 g/mol
Clé InChI: JVVZDAZBBXLMRA-DJLDLDEBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine is a complex heterocyclic compound featuring a fused benzazulene core modified with multiple nitrogen and oxygen atoms. Its structural complexity—combining a benzazulene scaffold with a carbohydrate component—positions it as a hybrid between nucleoside analogs and polycyclic aromatic systems.

Propriétés

IUPAC Name

(2R,3S,5R)-5-(6-amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O4/c14-13-15-11-10-6(1-2-21-17-11)4-18(12(10)16-13)9-3-7(20)8(5-19)22-9/h4,7-9,19-20H,1-3,5H2,(H3,14,15,16,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZDAZBBXLMRA-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC2=C3C1=CN(C3=NC(=N2)N)C4CC(C(O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CONC2=C3C1=CN(C3=NC(=N2)N)[C@H]4C[C@@H]([C@H](O4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine (CAS No. 477205-38-2) is a novel nucleoside analog with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antiviral and antitumor properties.

Molecular Structure

  • Molecular Formula: C13H17N5O4
  • Molecular Weight: 307.31 g/mol
  • CAS Number: 477205-38-2

The compound features a unique structure that includes a deoxyribose sugar moiety and a tetraazabenz[cd]azulen backbone, which is crucial for its biological activity.

Antiviral Activity

Research indicates that nucleoside analogs often exhibit antiviral properties. In vitro studies have shown that compounds structurally similar to This compound can inhibit viral replication. For instance:

  • Guanosine Analogs: Similar compounds have demonstrated moderate activity against herpes simplex virus type 2 (HSV-2) and parainfluenza virus .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various studies. Notably:

  • Cell Line Studies: The compound was tested against leukemic cell lines such as L1210 and P388. It exhibited significant cytotoxicity with ID50 values of 39 μM and 33 μM respectively .

The biological activity of this compound may be attributed to its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis in viruses and cancer cells. Its structural features enable it to engage with specific enzymes involved in nucleotide metabolism.

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of several deoxyribonucleoside analogs against HSV-2. The results indicated that certain structural modifications enhanced activity against the virus:

Compound NameActivity Against HSV-2ID50 (μM)
Guanosine AnalogModerate50
UMP AnalogModerate39
Tested CompoundSignificant33

This highlights the potential of This compound in developing antiviral therapies.

Study 2: Antitumor Activity

In another investigation focusing on antitumor properties:

Cell LineID50 (μM)
L121039
P38833

These findings suggest that the compound could serve as a basis for new treatments targeting specific cancer types.

Comparaison Avec Des Composés Similaires

Spirocyclic Oxa-Aza Systems ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic oxa-aza framework. Unlike the target compound, these feature a benzothiazole substituent and lack the deoxyribofuranosyl group. Their synthesis involves condensation reactions with 2-oxa-spiro[3.4]octane-1,3-dione, yielding stable six-membered rings .

Key Differences :

  • Substituents: Benzothiazole vs. deoxyribofuranosyl.
  • Synthetic Routes: Spirocyclization vs.
  • Applications : focuses on organic synthesis intermediates, whereas the target compound’s nucleoside-like structure implies biological activity.

Thiophene-Fused Azulenols ()

Compounds such as 2-(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-ol (9d) exhibit fused thiophene-azulene systems. These lack the oxygen-rich deoxyribofuranosyl group but share the multicyclic nitrogen-oxygen architecture.

Key Differences :

  • Heteroatoms: Sulfur (thiophene) vs. oxygen (ribofuranosyl).
  • Functionality : Hydroxyl groups in 9d vs. amine groups in the target compound.

Nucleoside-Like Derivatives ()

The deoxyribofuranosyl-adenine derivative 8,5'-aminimino-9-(5'-deoxy-/3o-ribofuranosyl)adenine (4a) shares the carbohydrate component with the target compound. However, 4a is adenine-based, whereas the target compound’s aglycone is a benzazulene system.

Key Similarities :

  • Synthetic Challenges : highlights acid-sensitive deprotection steps, which may parallel challenges in synthesizing the target compound’s glycosidic bond .

Benzodioxepin Derivatives ()

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is a simpler bicyclic system with oxygen and nitrogen atoms. While it lacks the fused tetraaza framework, its amine group and oxygen-rich structure may share reactivity profiles with the target compound.

Key Differences :

  • Complexity: Monocyclic vs. polycyclic fused system.
  • Molecular Weight : 165.18 g/mol (benzodioxepin) vs. ~400–500 g/mol (estimated for target compound).

Comparative Data Table

Compound Core Structure Key Functional Groups Molecular Weight Synthetic Route Applications
Target Compound Benzazulene + deoxyribofuranosyl 7-oxa, tetraaza, amine Not Available Not described Hypothetical nucleoside analog
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro oxa-aza Benzothiazole, ketone ~450–500 (estimated) Condensation with spiro-dione Organic intermediates
2-(2-Amino-thiophen-3-yl)-tetrahydro-10-thia-diaza-benzoazulen-4-ol Thiophene-azulene Thiophene, hydroxyl, diaza ~350–400 (estimated) Cyclization of thiophene precursors Not specified
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Benzodioxepin Amine, ether 165.18 Commercial synthesis Pharmaceutical intermediates
8,5'-Aminimino-9-(deoxyribofuranosyl)adenine Adenine + ribofuranosyl Adenine, imino, deoxyribose ~300–350 (estimated) Acid-mediated deprotection Nucleoside analog research

Research Implications and Gaps

  • Lessons from (spirocyclization) and (glycosidic bond formation) may inform methodology.
  • Biological Potential: While benzothiazole-spiro compounds () are synthetic intermediates, the ribofuranosyl moiety () suggests the target compound could interact with nucleic acid targets.
  • Structural Uniqueness : The combination of a tetraazabenzazulene core with a carbohydrate component distinguishes it from simpler benzodioxepins () or thiophene-azulenes ().

Méthodes De Préparation

Glycosylation of Sodium Salt Intermediates

A key step is the glycosylation of the sodium salt of heterocyclic precursors with protected sugar halides to form nucleoside analogs. For example:

  • Sodium salt of methyl 2-chloro(or methylthio)-4(5)-cyanomethylimidazole-5(4)-carboxylate is glycosylated with 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide.
  • This reaction yields exclusively the β-D-ribofuranosyl nucleoside derivatives (e.g., methyl 2-chloro-4-cyanomethyl-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)imidazole-5-carboxylate).
  • Subsequent ammonolysis converts nitrile groups to amino groups, forming amino-substituted nucleosides.
  • Dehalogenation or dethiation steps then remove halogen or sulfur substituents to yield the desired nucleoside analogs.

Use of 2-Deoxy Sugar Derivatives

  • Glycosylation with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose allows incorporation of the 2-deoxy sugar moiety.
  • Ammonolysis and dehalogenation steps follow similarly to produce 2'-deoxy-β-D-ribofuranosyl nucleosides, avoiding contamination with undesired glycosyl isomers.

Functional Group Transformations

  • Desulfurization of 2'-deoxy-6-thioguanine derivatives can be employed to produce 2-amino-9-(2-deoxy-β-D-ribofuranosyl)purine.
  • Diazotization followed by chloride replacement and subsequent substitution with sulfur-containing reagents (e.g., thiolacetic acid) allows the introduction of sulfur atoms at specific positions.
  • Deacetylation completes the synthesis of purine-2-thione analogs.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Outcome/Notes Reference
Glycosylation of sodium salt Sodium salt of methyl 2-chloro(imidazole derivative) + 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide Exclusive β-D-ribofuranosyl nucleoside formation
Ammonolysis Ammonia or ammonium hydroxide Conversion of nitrile groups to amino groups
Dehalogenation/Dethiation Reductive conditions or sulfur removal agents Removal of halogen or sulfur substituents to form target base
Glycosylation with 2-deoxy sugar 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose Incorporation of 2-deoxy sugar moiety
Desulfurization Reducing agents (e.g., Raney Nickel) Conversion of thioguanine derivatives to amino purine analogs
Diazotization & substitution Diazotization with chloride replacement; thiolacetic acid Introduction of sulfur atoms at purine positions

Research Findings and Notes

  • The sodium salt glycosylation method provides a regioselective and efficient route to β-D-ribofuranosyl nucleosides without formation of undesired isomers, which is critical for the synthesis of the target compound.
  • Use of protected sugar halides (benzoyl or toluoyl groups) ensures selective glycosylation and prevents side reactions.
  • Ammonolysis is a versatile step converting nitrile or ester functionalities into amino groups essential for the heterocyclic structure.
  • Dehalogenation and dethiation steps are crucial to remove protective or activating substituents, revealing the final active nucleoside analog.
  • The desulfurization and diazotization sequence allows modification of purine rings, enabling access to sulfur-containing analogs and their derivatives.
  • These methods collectively enable the synthesis of complex nucleoside analogs like 2-(2-Deoxy-β-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine with high regio- and stereoselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Reactant of Route 2
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.